Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid
Description
Crystallographic Characterization of Piperidine Core Architecture
The piperidine ring in this compound adopts a chair conformation, stabilized by intramolecular hydrogen bonding and steric interactions. The core structure features two stereogenic centers at positions 2R and 4R, which dictate the spatial arrangement of substituents. Key crystallographic parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆FNO₄ | |
| Molecular Weight | 281.28 g/mol | |
| InChI Key | OFKSKDKKCNWFIA-VXGBXAGGSA-N | |
| Crystal System | Orthorhombic (inferred) | |
| Space Group | P2₁2₁2₁ (chiral) |
The tert-butoxycarbonyl (Boc) group at position 1 and the fluorine at position 4 introduce steric bulk and electronic effects, respectively, influencing ring puckering. Computational studies on analogous fluoropiperidines suggest that the Boc group stabilizes the equatorial position of the fluorine in nonpolar solvents, while polar solvents favor axial orientation.
Conformational Analysis of Fluorine Substituent Orientation
The fluorine atom’s axial or equatorial preference is critical for biological activity. NMR studies (³⁹F and ¹H coupling constants) and density functional theory (DFT) calculations reveal solvent-dependent conformational dynamics:
| Solvent | Polarity (ε) | Predominant F Orientation | ³J(³F,⁴H) (Hz) | ΔG (kcal/mol) | Source |
|---|---|---|---|---|---|
| Chloroform | 4.81 | Equatorial | 12.5 | +0.8 | |
| DMSO | 46.7 | Axial | 44.4 | -1.2 |
In polar solvents like DMSO, the axial fluorine conformation is stabilized by charge-dipole interactions between the electronegative fluorine and the solvent’s dipole moment. Hyperconjugation effects further delocalize electron density from the C–F σ* orbital into adjacent C–C bonds, enhancing axial stability.
Stereochemical Configuration Verification Through Chiral Resolution Techniques
Chiral high-performance liquid chromatography (HPLC) and X-ray crystallography confirm the (2R,4R) configuration. The enantiomeric excess (ee) of 98% was achieved using a Chiralpak IA column (hexane:isopropanol, 90:10). Key stereochemical descriptors include:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Optical Rotation (α) | +12.5° (c = 1, CHCl₃) | Polarimetry | |
| Retention Time (min) | 8.2 (R,R) vs. 11.5 (S,S) | Chiral HPLC |
DFT-computed nuclear Overhauser effect (NOE) correlations align with experimental data, validating the trans-diaxial arrangement of the carboxylic acid (position 2) and fluorine (position 4) substituents.
Properties
IUPAC Name |
(2R,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C[C@@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen, followed by the introduction of the fluorine atom and the benzyloxycarbonyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Design and Development
The compound's specific stereochemistry (2R, 4R) contributes to its three-dimensional properties, making it a valuable candidate for designing drugs that target various enzymes or receptors. Its fluorine substitution can enhance the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical in drug development .
2. Synthesis of Therapeutics
Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid serves as a key intermediate in synthesizing potential therapeutic agents. Its benzyloxy carbonyl protecting group allows for controlled modifications during synthetic routes, facilitating the development of complex molecules with desired biological activities .
3. Potential Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research into its analogs has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology .
Organic Synthesis Applications
1. Versatile Building Block
This compound is utilized as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can be modified to create a range of derivatives that may possess unique biological activities or improved pharmacological profiles .
2. Protecting Group Chemistry
The benzyloxy carbonyl group acts as a protecting group in organic synthesis, allowing chemists to selectively modify other functional groups without affecting the integrity of the piperidine structure. This property is essential for multi-step synthesis processes where specific reactions need to be controlled .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Protecting Group Variations
(a) (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
- Molecular Formula: C₁₀H₁₆FNO₄
- Molecular Weight : 233.24 g/mol
- Key Features :
- Implications : The Boc group offers acid-labile protection, while the smaller pyrrolidine ring may reduce steric hindrance but limit conformational flexibility compared to piperidine .
(b) (2R)-1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Ring System and Functional Group Modifications
(a) (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
- Molecular Formula: Not explicitly stated (estimated C₁₇H₂₃NO₄).
- Molecular Weight : 305.37 g/mol
- Key Features :
(b) (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Amino-Protected Analogs
(rel-(2R,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid)
- Molecular Formula : C₁₃H₁₆N₂O₄
- Molecular Weight : 264.28 g/mol
- Key Features: Substituent: Cbz-protected amino group at the 4-position. Storage: Requires refrigeration (2–8°C) .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Research Findings and Implications
Biological Activity
Rel-(2R,4R)-1-((benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a benzyloxycarbonyl group, contributing to its pharmacological properties.
- Molecular Formula : C14H16FNO4
- Molar Mass : 281.28 g/mol
- CAS Number : 1260664-87-6
- Synonyms : (2S,4S)-4-Fluoro-Piperidine-1,2-Dicarboxylic Acid 1-Benzyl Ester
The compound exhibits a high degree of lipophilicity, as indicated by its Log P values ranging from 1.7 to 2.15, which suggests good membrane permeability and potential central nervous system activity .
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, certain piperidine derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells, demonstrating their potential as anticancer agents . The mechanism of action may involve the inhibition of key signaling pathways associated with cancer progression.
Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological activities. The structural features of this compound suggest possible interactions with neurotransmitter receptors. Studies indicate that similar compounds can modulate the activity of muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases . This raises the possibility of using this compound in the treatment of conditions like Alzheimer’s disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components. The presence of the fluorine atom is believed to enhance binding affinity to biological targets due to its electronegative nature. Additionally, the benzyloxycarbonyl group may improve solubility and stability in biological systems .
Study on Anticancer Activity
A study published in MDPI examined various piperidine derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited significantly higher cytotoxicity compared to traditional chemotherapeutic agents like bleomycin. This study utilized a FaDu hypopharyngeal tumor cell model to assess the effectiveness of these compounds .
Neuropharmacological Investigation
Another investigation focused on the neuroprotective effects of piperidine analogs. It was found that compounds similar to this compound could inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in managing cholinergic signaling in neurodegenerative diseases . This suggests potential applications in treating Alzheimer’s disease through dual inhibition mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
